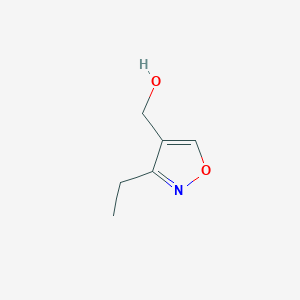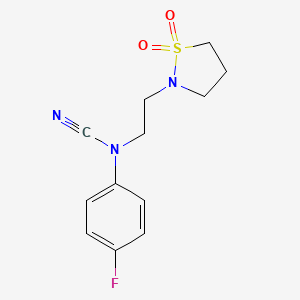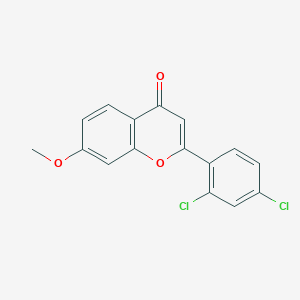
(3-Ethyl-1,2-oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Ethyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C6H9NO2 . It is a type of oxazoline, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazolines, including “this compound”, often involves various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with one nitrogen and one oxygen atom . The exact mass of the molecule is 127.06300 .Chemical Reactions Analysis
Oxazolines, including “this compound”, can undergo various chemical reactions. For example, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .Applications De Recherche Scientifique
Oxidation and Catalysis
Research has demonstrated the potential of oxazole derivatives, including structures similar to (3-Ethyl-1,2-oxazol-4-yl)methanol, in catalyzing oxidation reactions. For instance, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has shown efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This application illustrates the role of oxazole derivatives in enhancing the catalytic behavior of heterogeneous catalysts, offering high activity, stability, and reusability in oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).
Corrosion Inhibition
Oxazole derivatives have been evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid medium. Studies have shown that these compounds significantly reduce the corrosion rate of mild steel, indicating their effectiveness as corrosion inhibitors. This is achieved through the adsorption of inhibitor molecules on the metal surface, highlighting the potential of this compound related compounds in corrosion protection applications (Rahmani et al., 2018).
Synthetic Chemistry and Catalysis
In synthetic chemistry, oxazole derivatives, akin to this compound, have been utilized in various catalytic and synthetic processes. For example, the direct conversion of ethylene glycol to methanol over a Pd/Fe(2)O(3) catalyst showcases the utility of oxazole-related structures in facilitating novel synthetic routes for methanol production from biomass or fossil fuels. This application not only diversifies natural resources for energy but also emphasizes the role of oxazole derivatives in catalyzing key chemical transformations (Wu et al., 2012).
Chemical Synthesis and Modifications
The chemical behavior of oxazole derivatives, including this compound, under various conditions has been a subject of study in synthetic organic chemistry. For instance, the stereoselective nucleophilic substitution of oxazepam and its racemization in acidic methanol and ethanol reveal the complex reaction dynamics and potential for synthetic modification inherent to oxazole compounds. These studies contribute to our understanding of the chemical properties and reactivity of oxazole derivatives, paving the way for their application in the synthesis of complex organic molecules (Yang, Bao, & Shou, 1996).
Orientations Futures
The future directions in the research of oxazoline-based compounds, including “(3-Ethyl-1,2-oxazol-4-yl)methanol”, involve the development of new eco-friendly synthetic strategies . There is a growing interest in the synthesis of oxazolines due to their significant biological activities and applications .
Propriétés
IUPAC Name |
(3-ethyl-1,2-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-6-5(3-8)4-9-7-6/h4,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNFPHEZAOLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine](/img/structure/B2772867.png)
![N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2772873.png)
![6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2772874.png)


![(3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2772878.png)
![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)
![1-[(3Ar,6aS)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2772881.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2772884.png)



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine](/img/structure/B2772888.png)
